molecular formula C9H11F2N3O3 B12859570 2',2'-Difluoro-2',3'-dideoxycytidine

2',2'-Difluoro-2',3'-dideoxycytidine

Cat. No.: B12859570
M. Wt: 247.20 g/mol
InChI Key: VIRXEXFEGDYSIV-CAHLUQPWSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Designations

The systematic IUPAC name for this compound is 4-amino-1-[(2R,5S)-3,3-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one . This nomenclature reflects its pyrimidine base (cytosine derivative) and the modified sugar moiety, where the oxolane (tetrahydrofuran) ring contains two fluorine atoms at the 3,3-positions and a hydroxymethyl group at the 5-position.

Alternative designations include:

  • Gemcitabine (non-protonated free base form)
  • 2',2'-Difluorodeoxycytidine
  • dFdC (abbreviation used in pharmacological contexts)

The term "gemcitabine" specifically refers to the hydrochloride salt form (gemcitabine hydrochloride), which is the clinically approved prodrug variant.

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula of this compound is C₉H₁₁F₂N₃O₄ , with a molecular weight of 263.20 g/mol . The stereochemical configuration of the sugar moiety is critical to its biological activity. The oxolane ring adopts a 2R,5S configuration, as confirmed by X-ray crystallography. Key structural features include:

Feature Description
Sugar moiety Oxolane ring with 3,3-difluoro and 5-hydroxymethyl substituents
Pyrimidine base Cytosine derivative with an amino group at position 4 and ketone at position 2
Chiral centers Three chiral centers at C2', C3', and C5' of the sugar ring

The fluorine atoms at the 2' position induce a pseudo-chair conformation in the oxolane ring, reducing steric hindrance and enhancing enzymatic recognition. This conformation stabilizes the molecule against hydrolysis by cytidine deaminase, a common metabolic pathway for nucleoside analogs.

Crystallographic Data and Three-Dimensional Conformational Studies

X-ray crystallographic studies of gemcitabine hydrochloride (the protonated form) reveal a monoclinic crystal system with space group P2₁ and unit cell parameters:

  • a = 8.92 Å
  • b = 7.35 Å
  • c = 12.48 Å
  • β = 102.5° .

The protonated gemcitabine cation forms hydrogen bonds with the chloride anion (Cl⁻), primarily through the N3 atom of the pyrimidine ring and the O4' hydroxyl group of the sugar moiety. Key intermolecular interactions include:

  • N–H···Cl⁻ hydrogen bonds (2.89–3.12 Å)
  • C–F···Cl⁻ electrostatic interactions (3.21 Å).

Three-dimensional conformational analysis using computational models (e.g., CrystalMaker and Accelrys DS Visualizer) highlights the role of fluorine atoms in dictating molecular packing. The electronegative fluorine substituents create dipole-dipole interactions that stabilize the crystal lattice, as evidenced by reduced thermal displacement parameters (B-factors) for F atoms compared to other substituents.

Powder X-ray diffraction (PXRD) studies of gemcitabine composites further demonstrate that the C=O group of the pyrimidine ring interacts with metal-organic frameworks (MOFs), altering diffraction patterns at 2θ = 10.2°, 15.7°, and 24.3° . These interactions delay drug release by stabilizing the molecule in a rigid, encapsulated conformation.

Properties

Molecular Formula

C9H11F2N3O3

Molecular Weight

247.20 g/mol

IUPAC Name

4-amino-1-[(2R,5S)-3,3-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H11F2N3O3/c10-9(11)3-5(4-15)17-7(9)14-2-1-6(12)13-8(14)16/h1-2,5,7,15H,3-4H2,(H2,12,13,16)/t5-,7+/m0/s1

InChI Key

VIRXEXFEGDYSIV-CAHLUQPWSA-N

Isomeric SMILES

C1[C@H](O[C@H](C1(F)F)N2C=CC(=NC2=O)N)CO

Canonical SMILES

C1C(OC(C1(F)F)N2C=CC(=NC2=O)N)CO

Origin of Product

United States

Scientific Research Applications

2’,2’-Difluoro-2’,3’-dideoxycytidine has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying nucleoside analogs. In biology and medicine, it is extensively researched for its anticancer properties and mechanisms of action . The compound is also used in the development of new therapeutic agents and in studies related to drug resistance and pharmacokinetics .

Mechanism of Action

The mechanism of action of 2’,2’-Difluoro-2’,3’-dideoxycytidine involves its incorporation into DNA during replication. Once inside the cell, it is phosphorylated to its active triphosphate form, which competes with deoxycytidine triphosphate for incorporation into the growing DNA strand. This incorporation results in chain termination and inhibition of DNA synthesis, leading to cell death . The compound also inhibits ribonucleotide reductase, further depleting the pool of deoxynucleotides required for DNA synthesis .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Modifications and Metabolic Pathways

The fluorination and dideoxy modifications in dFdC distinguish it from related nucleoside analogs. Below is a comparative analysis:

Compound Structural Features Key Enzymatic Targets Metabolites
2',2'-Difluoro-2',3'-dideoxycytidine (dFdC) 2',2'-difluoro, 2',3'-dideoxy Deoxycytidine kinase (dCK) dFdCTP (triphosphate)
2',3'-Dideoxycytidine (ddC) 2',3'-dideoxy dCK, nucleoside transporters ddCTP
3'-Azido-3'-deoxythymidine (AZT) 3'-azido substitution Thymidine kinase (TK1/TK2) AZT-triphosphate
L-3'-Fluoro-2',3'-dideoxycytidine (L-FddC) L-configuration, 3'-fluoro, 2',3'-dideoxy dCK (lower affinity) L-FddCTP

dFdC’s 2',2'-difluoro group increases lipophilicity and cellular uptake compared to non-fluorinated analogs like ddC, while the dideoxy backbone prevents 3' hydroxylation, enhancing DNA incorporation efficiency . In contrast, ddC lacks fluorine atoms, resulting in reduced metabolic stability and higher dependence on nucleoside transporters for cellular entry .

Antiviral and Anticancer Activity

  • Antiviral Activity: dFdC exhibits modest anti-HIV activity (EC₅₀ ~11.5 µM in PBM cells) , while L-FddC and its 5-fluoro derivative show potent activity (EC₅₀ 0.089 µM and 0.018 µM, respectively) due to enhanced resistance to enzymatic deamination . ddC, a non-fluorinated analog, demonstrates stronger antiviral effects (IC₅₀ 5 µM in CEM cells) but higher cytotoxicity .
  • Anticancer Activity :
    dFdC is superior in solid tumors (e.g., pancreatic, colon) due to prolonged dFdCTP retention (half-life >12 hours) and selective depletion of dATP pools, which disrupts DNA repair post-radiation . In contrast, ddC is less effective in solid tumors but shows activity in leukemias .

Resistance Mechanisms

Resistance to dFdC arises from dCK deficiency or altered nucleoside transport, as seen in AZT-resistant H9 cells (>10⁴-fold resistance) . Similarly, ddC resistance in CEM cells correlates with nucleoside transporter deficiencies (4-fold resistance) and dCK mutations . Fluorinated analogs like L-FddC partially overcome resistance via stereochemical evasion of kinase-dependent activation .

Toxicity Profiles

  • dFdC: Myelosuppression and hepatotoxicity are dose-limiting, linked to prolonged dFdCTP accumulation .
  • ddC: Peripheral neuropathy and mitochondrial toxicity due to inhibition of DNA polymerase-γ and phospholipid metabolism (e.g., phosphatidylcholine synthesis) .
  • AZT: Hematologic toxicity from TK1 inhibition and mitochondrial DNA depletion .

Clinical and Research Implications

dFdC’s radiosensitizing properties are exploited in combination therapies, where brief exposures (2 hours) induce delayed DNA damage (radiation enhancement ratio = 2) .

Q & A

Basic Research Questions

Q. What is the primary mechanism by which 2',2'-difluoro-2',3'-dideoxycytidine (dFdC) inhibits DNA synthesis, and how is this mechanism experimentally validated?

  • Mechanism : dFdC acts as a chain-terminating nucleoside analog. After intracellular phosphorylation to its triphosphate form (dFdCTP), it incorporates into elongating DNA strands, blocking further replication due to the absence of a 3'-hydroxyl group. This inhibits DNA polymerase activity, particularly in rapidly dividing cells .
  • Validation Methods :

  • In vitro assays : Measure incorporation of radiolabeled dFdCTP into synthetic DNA templates using polymerase elongation assays.
  • Cell-based studies : Quantify DNA synthesis inhibition via ³H-thymidine incorporation assays in cancer cell lines (e.g., pancreatic or ovarian models) .

Q. What experimental models are commonly used to evaluate the antiviral and anticancer efficacy of dFdC?

  • Antiviral Models :

  • In vitro : Human immunodeficiency virus (HIV)-infected T-cell cultures, assessing viral load reduction via RT-PCR or p24 antigen assays .
  • In vivo : Mouse pneumonia models for adenovirus, evaluating lung consolidation and TNF-α levels post-oral administration .
    • Anticancer Models :
  • In vitro : Gemcitabine-resistant cell lines (e.g., AG6000) to study cross-resistance mechanisms .
  • In vivo : Xenograft models (e.g., pancreatic cancer) combined with radiotherapy to assess radiosensitization effects .

Q. How is mitochondrial DNA (mtDNA) depletion induced by dideoxycytidine analogs, and what are the key readouts for assessing mtDNA repopulation dynamics?

  • Induction Protocol : Treat cultured cells (e.g., HEK293 or primary fibroblasts) with 2',3'-dideoxycytidine (ddC) at 10–20 µM for 5–7 days to inhibit mtDNA replication .
  • Readouts :

  • mtDNA Copy Number : Quantify via real-time PCR using mtDNA-specific primers (e.g., ND1) normalized to nuclear DNA (e.g., β-globin) .
  • Repopulation Kinetics : Withdraw ddC and monitor mtDNA recovery over 14 days using Southern blot or droplet digital PCR .

Advanced Research Questions

Q. What methodological challenges arise when interpreting data from mtDNA depletion-repopulation studies, and how can they be mitigated?

  • Challenges :

  • Variable Repopulation Rates : Influenced by cell type (e.g., fibroblasts vs. HEK293) and residual ddC toxicity .
  • Artifacts in qPCR : Nuclear mitochondrial DNA segments (NUMTs) may confound measurements.
    • Solutions :
  • Use long-range PCR or mtDNA-enriched extraction protocols.
  • Include controls for ddC washout efficiency and cell viability assays (e.g., MTT) .

Q. How do biochemical properties differ between dFdC-resistant and parental cell lines, and what assays are critical for characterizing these differences?

  • Key Differences : Resistant lines (e.g., U937-R) exhibit elevated protein kinase C activity, glutathione levels, and altered apoptosis signaling .
  • Assays :

  • Apoptosis Induction : Treat cells with staurosporine (1 µM, 6–24 hrs) and quantify caspase-3/7 activation via fluorometric assays.
  • Oxidative Stress : Measure superoxide anion release using dihydroethidium (DHE) fluorescence .

Q. What pharmacokinetic factors must be controlled when designing in vivo studies with dFdC, particularly in combination therapies?

  • Critical Factors :

  • Dosing Schedule : Twice-weekly administration enhances radiosensitization in murine models compared to weekly dosing .
  • Metabolic Interference : Co-administration with deaminase inhibitors (e.g., tetrahydrouridine) to prevent rapid conversion to inactive dFdU .
    • Analytical Methods :
  • Plasma and tissue dFdC levels via LC-MS/MS.
  • Monitor metabolite ratios (dFdC:dFdU) to assess metabolic stability .

Contradictions and Resolutions

  • Radiosensitization Efficacy : Discrepancies in tumor response between pancreatic (strong synergy ) and ovarian (modest effect ) models highlight tissue-specific dFdC metabolism. Resolution: Pre-screen models for deoxycytidine kinase (dCK) expression, a critical activation enzyme.
  • mtDNA Repopulation Variability : Fibroblasts from patients with POLG mutations show delayed recovery . Mitigate by using isogenic cell lines or CRISPR-edited controls.

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